molecular formula C18H13ClFNO3 B11334394 7-chloro-N-(4-fluorophenyl)-9-methoxy-1-benzoxepine-4-carboxamide

7-chloro-N-(4-fluorophenyl)-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11334394
M. Wt: 345.7 g/mol
InChI Key: CFCPLBRYUSPSEA-UHFFFAOYSA-N
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Description

7-chloro-N-(4-fluorophenyl)-9-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound known for its potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with chloro, fluoro, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-fluorophenyl)-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzoxepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The chloro, fluoro, and methoxy groups are introduced through various substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-fluorophenyl)-9-methoxy-1-benzoxepine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoxepine derivatives.

Scientific Research Applications

7-chloro-N-(4-fluorophenyl)-9-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-fluorophenyl)-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-chloro-N-(4-fluorophenyl)-9-methoxy-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine ring structure and specific substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13ClFNO3

Molecular Weight

345.7 g/mol

IUPAC Name

7-chloro-N-(4-fluorophenyl)-9-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H13ClFNO3/c1-23-16-10-13(19)9-12-8-11(6-7-24-17(12)16)18(22)21-15-4-2-14(20)3-5-15/h2-10H,1H3,(H,21,22)

InChI Key

CFCPLBRYUSPSEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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